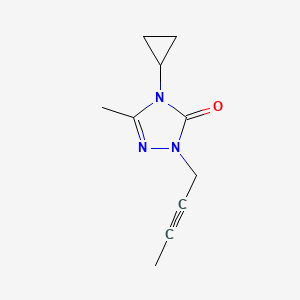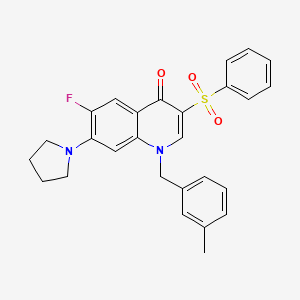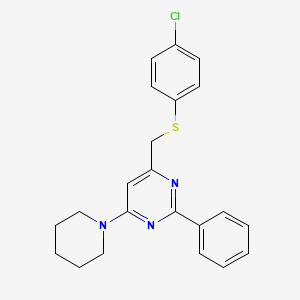
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide (4-CPPMS) is an organosulfur compound with a wide range of scientific research applications. It is a colorless to pale yellow liquid with a characteristic odor. 4-CPPMS has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Materials Science and Polymer Chemistry
- High Refractive Index Polymers : Transparent aromatic polyimides synthesized from thiophenyl-substituted benzidines, including compounds structurally related to the query, exhibit high refractive indices and good thermomechanical stabilities. These materials are promising for applications requiring transparent, high-performance polymers (P. Tapaswi et al., 2015).
- Advanced Polyamide-Imides : Novel organic-soluble polyamide-imides bearing flexible ether and sulfide links along with trifluoromethyl groups and ortho-phenylene units show outstanding solubility, good thermal stability, low refractive indexes, and low birefringence, indicating their potential in advanced material applications (A. Shockravi et al., 2009).
Corrosion Inhibition
- Copper Corrosion Inhibition : Piperidine derivatives, including those structurally related to the query, have been evaluated for their effectiveness in inhibiting the corrosion of copper in acidic environments, indicating their potential as corrosion inhibitors (S. Sankarapapavinasam et al., 1991).
Organic Synthesis and Antimicrobial Activity
- Novel Organic Compounds : Research on thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities includes the synthesis of compounds structurally related to the query, highlighting the potential for developing new antimicrobial agents (H. Hafez et al., 2016).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3S/c23-18-9-11-20(12-10-18)27-16-19-15-21(26-13-5-2-6-14-26)25-22(24-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDFWLPVRVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

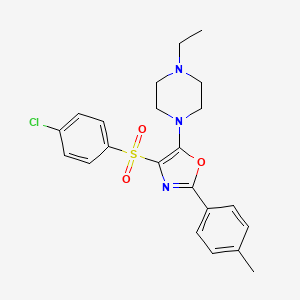
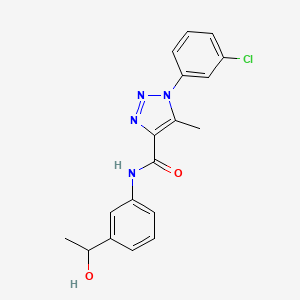
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)
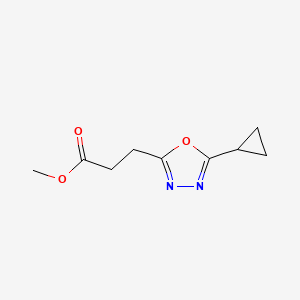
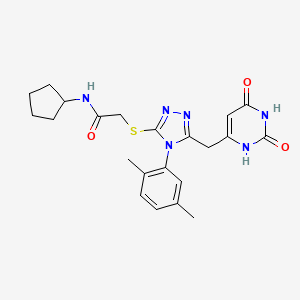
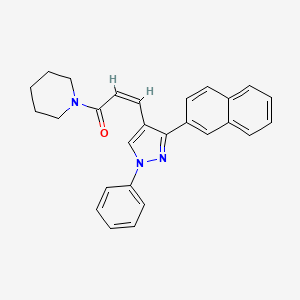
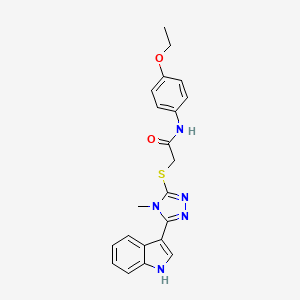
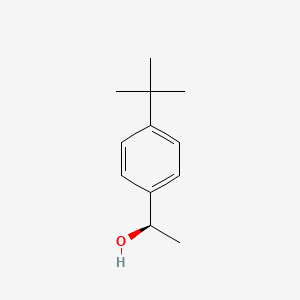
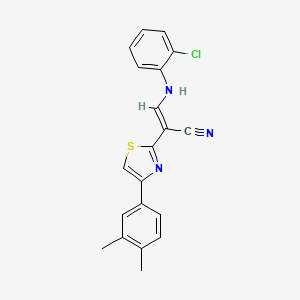
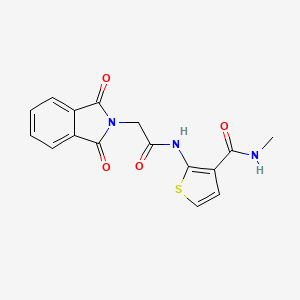
![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
